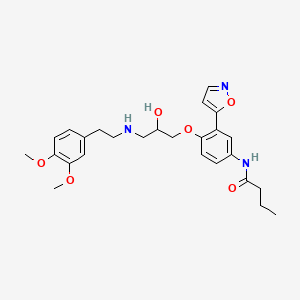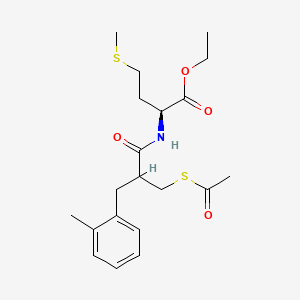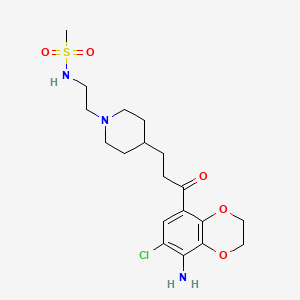
MK-571 sodium
Overview
Description
MK-571 sodium, also known as L-660711 sodium, is an orally active, potent, and selective competitive leukotriene D4 (LTD4) receptor antagonist . It has Ki values of 0.22 and 2.1 nM in guinea pig and human lung membranes, respectively . MK-571 sodium is also an inhibitor of multidrug resistance-associated protein MRP4 (ABCC4) and ABCC1 (MRP1) .
Physical And Chemical Properties Analysis
MK-571 sodium is a selective, orally active CysLT1 receptor antagonist . It blocks the binding of LTD4, but not LTC4, to human and guinea pig lung membranes . Aqueous stock solutions are stable for up to 1 week at -20°C; DMSO stock solutions are stable for up to 6 months at -20°C .Scientific Research Applications
Inhibitor of Multidrug Resistance Protein (MRP)
MK-571 sodium salt hydrate is used as an efflux inhibitor for monitoring multidrug resistance protein (MRP) function . It helps to avoid redundancy of other transporters . This application is particularly important in the field of cancer research, where drug resistance is a major challenge.
Cell Proliferation Studies
This compound has been used to assess its effect on cell proliferation . Specifically, it has been used in vitro in various cell lines of glioblastoma multiforme (GBM), a type of brain cancer . By inhibiting certain proteins, MK-571 can help researchers understand how cells grow and divide.
2D-Migration Studies
In addition to cell proliferation, MK-571 sodium salt hydrate has been used to study 2D-migration . This is crucial in understanding how cancer cells move and spread within the body.
Inhibitor of Leukotriene D4
MK-571 is known to hinder the activity of leukotriene D4 . Leukotrienes are inflammatory molecules, and their inhibition can help in the treatment of conditions like asthma and allergies.
Multidrug Resistance (MDR) Transporter Inhibitor
MK-571 sodium salt hydrate has been used as a multidrug resistance (MDR) transporter inhibitor to study its effects in ovarian cancer cells . This helps in understanding how cancer cells develop resistance to multiple drugs.
Specific Inhibitor of ABCC1/2
MK-571 sodium salt hydrate has been used as specific inhibitors of ABCC1/2 to investigate transport, toxicity, flow cytometry, and arsenic efflux . This is particularly important in toxicology studies.
Mechanism of Action
Target of Action
MK-571 sodium, also known as MK-571 sodium salt, is a potent, selective, and competitive antagonist of the CysLT1 receptor . The CysLT1 receptor is a G-protein coupled receptor that mediates the actions of cysteinyl leukotrienes (CysLTs), which are inflammatory mediators produced by cells in response to allergic and inflammatory reactions . MK-571 sodium is also an inhibitor of the multidrug resistance-associated proteins MRP4 (ABCC4) and MRP1 (ABCC1) .
Biochemical Pathways
The primary biochemical pathway affected by MK-571 sodium is the cysteinyl leukotriene pathway. By blocking the CysLT1 receptor, MK-571 sodium inhibits the effects of LTD4, a potent mediator of inflammation . This leads to a reduction in inflammatory responses, including bronchoconstriction, vascular permeability, and eosinophil recruitment . MK-571 sodium also inhibits the function of MRP1 and MRP4, which are involved in the efflux of various substrates, including drugs and endogenous compounds .
Pharmacokinetics
It is known to be orally active , suggesting that it is well-absorbed and can reach systemic circulation when administered orally
Result of Action
The inhibition of the CysLT1 receptor by MK-571 sodium leads to anti-inflammatory and antinociceptive effects . It also shows anti-ischemic effects . By inhibiting MRP1 and MRP4, MK-571 sodium can potentially affect the disposition of drugs and endogenous compounds that are substrates of these transporters .
Safety and Hazards
MK-571 sodium salt is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Relevant Papers MK-571 sodium has been used in various studies. For instance, it has been used as an efflux inhibitor for monitoring multidrug resistance protein (MRP)-function and to avoid redundancy of other transporters . It has also been used to assess its effect on cell proliferation and 2D-migration in vitro in various cell lines of glioblastoma multiforme (GBM) .
properties
IUPAC Name |
sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAYQOBPAXEYLI-AAGWESIMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN2NaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046358 | |
| Record name | MK-571 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MK-571 sodium | |
CAS RN |
115103-85-0 | |
| Record name | Verlukast sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-571 sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-571 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4238L635XD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide](/img/structure/B1662755.png)


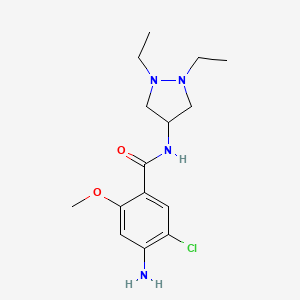
![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)
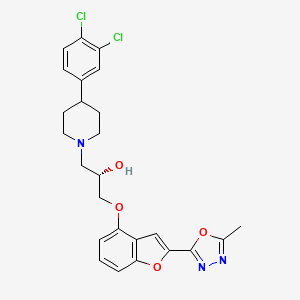

![(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone](/img/structure/B1662763.png)
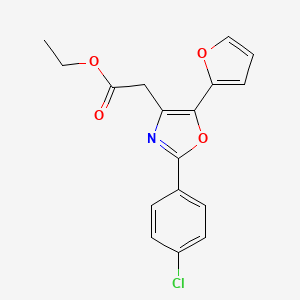
![3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662765.png)
